
(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide is a chemical compound with the molecular formula C9H17IN2O3 It is known for its unique structure, which includes an oxazolidinyl ring and a trimethylammonium group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide typically involves the reaction of oxazolidinone derivatives with trimethylamine and an iodide source. The reaction conditions often include:
Solvent: Common solvents used are acetonitrile or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form different quaternary ammonium salts.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Halides, cyanides, or thiolates.
Major Products Formed
The major products formed from these reactions include various oxazolidinone and amine derivatives, as well as different quaternary ammonium salts.
Scientific Research Applications
(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium chloride
- (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium bromide
- (3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium sulfate
Uniqueness
(3-(2,4-Dioxo-3-oxazolidinyl)propyl)trimethylammonium iodide is unique due to its iodide ion, which imparts specific reactivity and properties. This makes it distinct from other similar compounds with different counterions, such as chloride or bromide.
Properties
CAS No. |
73664-12-7 |
|---|---|
Molecular Formula |
C9H17IN2O3 |
Molecular Weight |
328.15 g/mol |
IUPAC Name |
3-(2,4-dioxo-1,3-oxazolidin-3-yl)propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C9H17N2O3.HI/c1-11(2,3)6-4-5-10-8(12)7-14-9(10)13;/h4-7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
HPBINLGDSBCKRR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCN1C(=O)COC1=O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


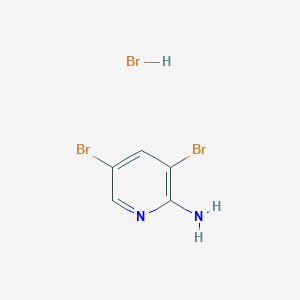

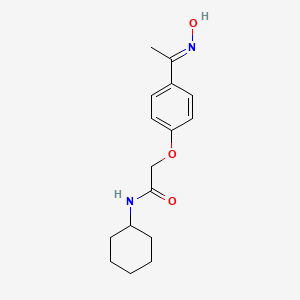
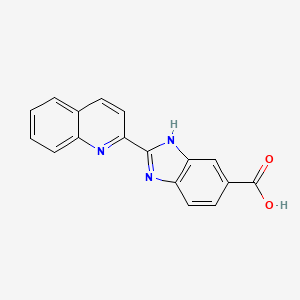

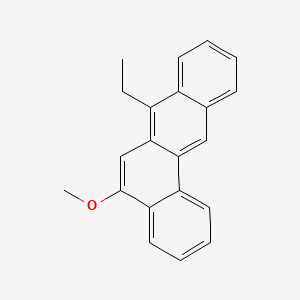
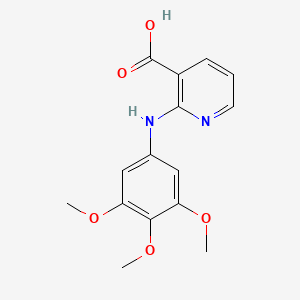

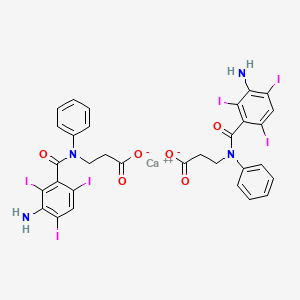

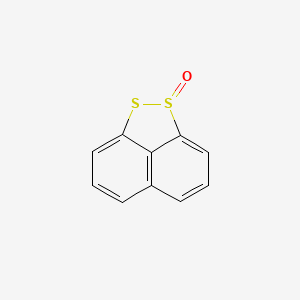

![1-(Azepan-1-yl)-2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanylethanone](/img/structure/B13756378.png)
![N-(1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-yl)acetamide](/img/structure/B13756386.png)
